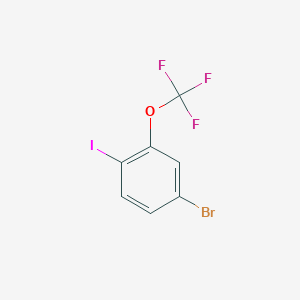
4-溴-2-(三氟甲氧基)碘苯
描述
4-Bromo-2-(trifluoromethoxy)iodobenzene: is an organoiodine compound with the molecular formula C7H3BrF3IO and a molecular weight of 366.9 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring. It is commonly used as a reagent in organic synthesis due to its unique reactivity and functional group compatibility .
科学研究应用
4-Bromo-2-(trifluoromethoxy)iodobenzene has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of polymers and other advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents due to its ability to introduce fluorine atoms into molecules, which can enhance biological activity and metabolic stability.
作用机制
Target of Action
This compound is a type of organoiodine compound, which are often used as intermediates in organic synthesis . They can react with various functional groups and participate in a wide range of reactions, making them versatile reagents in the synthesis of complex organic molecules .
Mode of Action
As an organoiodine compound, it likely acts as an electrophile in reactions, reacting with nucleophiles in the synthesis of more complex molecules .
Biochemical Pathways
As a reagent in organic synthesis, its role would typically be to facilitate the formation of new bonds in the target molecules, thereby enabling the synthesis of more complex structures .
Result of Action
As a synthetic reagent, its primary role is to facilitate the formation of new chemical bonds, leading to the synthesis of more complex molecules .
Action Environment
The action of 4-Bromo-2-(trifluoromethoxy)iodobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . These conditions help maintain the stability and efficacy of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethoxy)iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the iodination of 4-bromo-2-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 4-Bromo-2-(trifluoromethoxy)iodobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving automated control systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: 4-Bromo-2-(trifluoromethoxy)iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents .
Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Organolithium Reagents: Used for substitution reactions at low temperatures.
Palladium Catalysts: Employed in coupling reactions under inert atmosphere.
Oxidizing Agents: Such as sodium hypochlorite for iodination reactions.
Major Products Formed:
Substituted Benzene Derivatives: Formed through substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
相似化合物的比较
2-Bromo-4-(trifluoromethoxy)iodobenzene: Similar structure but with different substitution pattern.
1-Bromo-4-iodobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Bromo-1-iodo-2-(trifluoromethoxy)benzene: Another isomer with similar functional groups but different positions on the benzene ring.
Uniqueness: 4-Bromo-2-(trifluoromethoxy)iodobenzene is unique due to the presence of both bromine and iodine atoms along with the trifluoromethoxy group. This combination of functional groups imparts distinct reactivity and makes it a versatile reagent in organic synthesis. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity, making it valuable in the synthesis of pharmaceuticals and advanced materials .
属性
IUPAC Name |
4-bromo-1-iodo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWVTCXEZVURNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371351 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-12-3 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethoxy)iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


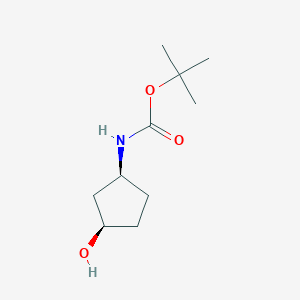
![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)

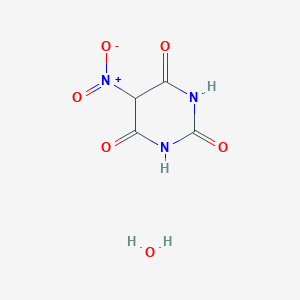
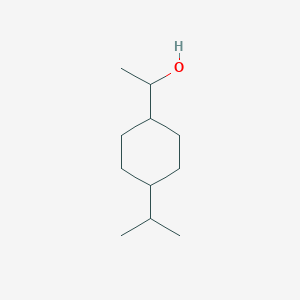
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)
![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
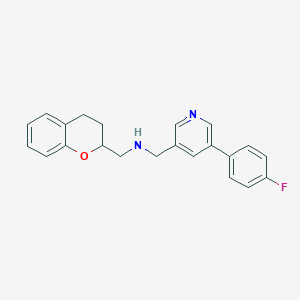
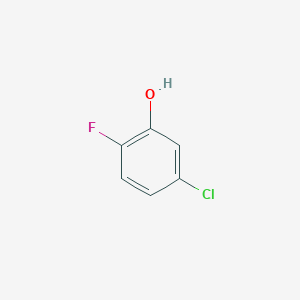

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
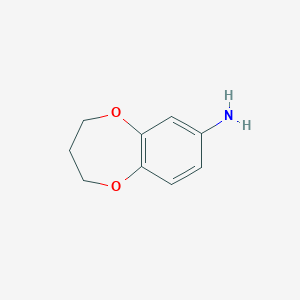
![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
